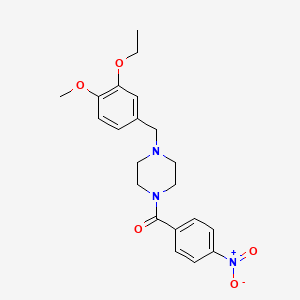
1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrobenzoyl)piperazine
Übersicht
Beschreibung
1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrobenzoyl)piperazine, also known as EMBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMBP belongs to the class of piperazine compounds and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrobenzoyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In neuroscience, this compound has been shown to increase dopamine release and inhibit dopamine reuptake, leading to an increase in dopamine levels in the brain. In oncology, this compound has been shown to induce apoptosis and inhibit cell proliferation through the modulation of various signaling pathways such as the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the cell type and the concentration used. In neuroscience, this compound has been shown to increase locomotor activity and improve motor function in animal models of Parkinson's disease. In oncology, this compound has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In infectious diseases, this compound has been shown to have antiviral and antibacterial activity against various pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrobenzoyl)piperazine has several advantages for lab experiments, including its low toxicity, high solubility, and ease of synthesis. However, this compound also has some limitations, including its limited stability and potential for degradation over time.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrobenzoyl)piperazine, including:
1. Further investigation of the mechanism of action of this compound in various cell types and signaling pathways.
2. Evaluation of the potential therapeutic applications of this compound in various diseases, including Parkinson's disease, cancer, and infectious diseases.
3. Optimization of the synthesis method for this compound to improve yield and purity.
4. Development of new analogs of this compound with improved pharmacological properties and therapeutic potential.
Wissenschaftliche Forschungsanwendungen
1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrobenzoyl)piperazine has been studied extensively for its potential therapeutic applications in various fields such as neuroscience, oncology, and infectious diseases. In neuroscience, this compound has been shown to have a modulatory effect on the dopamine system and has been studied for its potential use in the treatment of Parkinson's disease. In oncology, this compound has been shown to have anti-tumor activity and has been studied for its potential use in the treatment of various types of cancer. In infectious diseases, this compound has been studied for its potential use as an antiviral and antibacterial agent.
Eigenschaften
IUPAC Name |
[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-3-29-20-14-16(4-9-19(20)28-2)15-22-10-12-23(13-11-22)21(25)17-5-7-18(8-6-17)24(26)27/h4-9,14H,3,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNAPRDSPRXTQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



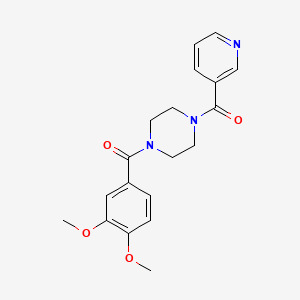
![1-[(4-chlorophenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3467332.png)
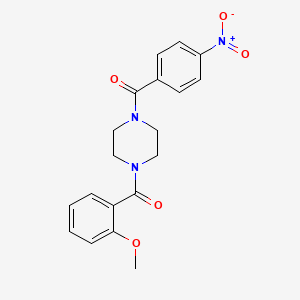
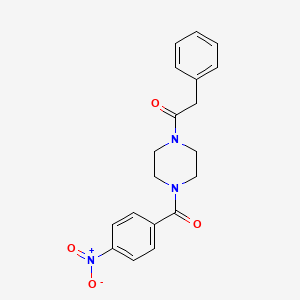
![1-(4-ethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3467361.png)
![3-{[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B3467372.png)
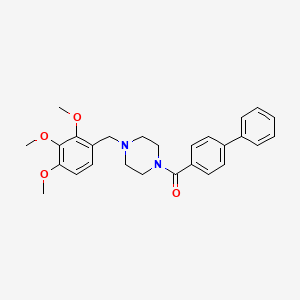
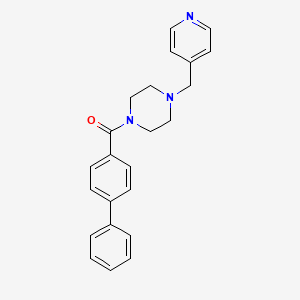

![1-[4-(methylthio)benzyl]-4-(phenylsulfonyl)piperazine](/img/structure/B3467391.png)
![1-(2-thienylcarbonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3467404.png)
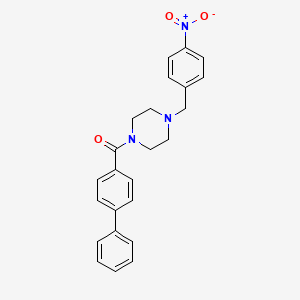
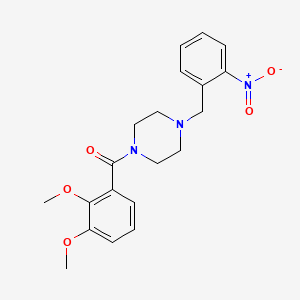
![1-[(2-naphthyloxy)acetyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B3467419.png)